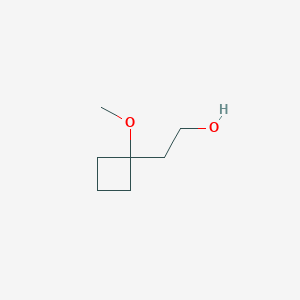

2-(1-Methoxycyclobutyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Methoxycyclobutyl)ethanol” is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.19 and is a liquid at room temperature . The IUPAC name for this compound is 2-(1-methoxycyclobutyl)ethan-1-ol .

Molecular Structure Analysis

The InChI code for “2-(1-Methoxycyclobutyl)ethanol” is 1S/C7H14O2/c1-9-7(5-6-8)3-2-4-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of a cyclobutyl ring with a methoxy group (OCH3) attached to one of the carbons, and an ethanol group (CH2CH2OH) attached to an adjacent carbon.Physical And Chemical Properties Analysis

“2-(1-Methoxycyclobutyl)ethanol” is a liquid at room temperature . It has a molecular weight of 130.19 .Scientific Research Applications

Biocatalytic Production and Optimization

The optimization of biocatalytic processes for the production of enantiopure alcohols, such as (S)-1-(4-methoxyphenyl) ethanol, using Lactobacillus senmaizuke highlights the importance of methoxy groups in the synthesis of drug intermediates. The study demonstrates the critical role of experimental conditions in achieving high conversion and yield, essential for producing antihistamines and allergy treatments (Kavi et al., 2021).

Entrainer in Distillation Processes

Methoxyethanol, a compound closely related to the one , has been evaluated as a potential entrainer for extractive distillation processes involving alcohol-water mixtures. This study underscores the methoxy group's effectiveness in breaking azeotropes, a crucial aspect in the purification and separation processes in chemical engineering (Pla-Franco et al., 2013).

Membrane Preparation and Characterization

The addition of methoxy-containing compounds as nonsolvent additives in the casting solution for microfiltration membranes demonstrates the impact of methoxy groups on membrane morphology and performance. This research has implications for filtration technologies and the development of more efficient separation processes (Shin et al., 2005).

Synthesis and Chemical Reactions

The reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols, leading to dimethylaminoethoxy derivatives, illustrate the versatility of methoxy groups in facilitating chemical transformations and creating novel compounds with potential applications in various fields of chemistry (Pestunovich et al., 2006).

Safety and Hazards

The safety information for “2-(1-Methoxycyclobutyl)ethanol” indicates that it is associated with several hazard statements including H227, H315, H319, and H335 . These correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

2-(1-methoxycyclobutyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7(5-6-8)3-2-4-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJUHUIVVYLGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(phenylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2718019.png)

![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)